![molecular formula C20H23N3O4 B2480261 1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1421472-36-7](/img/structure/B2480261.png)
1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of spirocyclic compounds, closely related to the chemical structure of interest, often involves complex reactions to form the spiro-heteroquaternary stereogenic center with high yields and excellent diastereo- and enantioselectivity. Techniques such as asymmetric 1,3-dipolar cycloaddition catalyzed by chiral ligands or metals, organocatalyzed annulations, and multi-component reactions have been developed to efficiently construct these spirocyclic frameworks. These methods provide access to diverse spirocyclic architectures with significant potential for further functionalization and application in medicinal chemistry (Yang et al., 2015).
Scientific Research Applications
Synthesis and Biological Activities
Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies Spiro[pyrrolidin-2,3′-oxindoles] have been synthesized through a 1,3-dipolar cycloaddition reaction and evaluated for their antibacterial, antifungal, antimalarial, and antitubercular activities. These compounds showed activities comparable to standard drugs, suggesting their potential as therapeutic agents in various infections (Haddad et al., 2015).
Atom Economic and Stereoselective Synthesis for Antimycobacterial Activities A series of spiro-piperidin-4-ones were synthesized through an atom economic and stereoselective process. These compounds were evaluated for in vitro and in vivo activity against Mycobacterium tuberculosis, with some showing promising results (Kumar et al., 2008).
Chemical Synthesis Techniques
Organocatalytic Synthesis for Structural Diversity An enantioselective organocatalytic approach has been developed for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, highlighting the potential for creating structurally diverse molecules with high enantiopurity. This method points to avenues in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Multicomponent Reactions in Water for Spiro Derivatives Novel multicomponent domino reactions have been described that enable the one-pot synthesis of spiro derivatives from phenylhydrazine, 3-aminocrotononitrile, and other components in water. This environmentally friendly approach generates complex spiro structures efficiently (Balamurugan et al., 2011).
Green Chemistry Approaches
Environmentally Benign Synthesis of Spiroheterocycles A synthesis method involving sulfamic acid-catalyzed multicomponent domino reactions has been developed for creating spiroheterocycles with fused heterosystems. This process operates in an aqueous medium, illustrating an efficient and green chemical approach (Arya & Kumar, 2011).
Future Directions
Piperidine derivatives, including this compound, play a significant role in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the therapeutic potential of these compounds in various diseases could be explored further .
properties
IUPAC Name |
1-(3-oxo-3-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylpropyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-17-6-11-23(19(26)21-17)12-7-18(25)22-13-9-20(10-14-22)8-5-15-3-1-2-4-16(15)27-20/h1-4,6,11H,5,7-10,12-14H2,(H,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAMQRJZPANLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCN3C=CC(=O)NC3=O)OC4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.